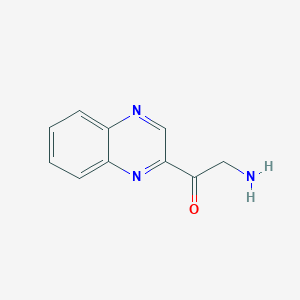

2-Amino-1-(2-quinoxalinyl)ethanon

Description

Significance of Quinoxaline (B1680401) Scaffolds in Synthetic Chemistry and Bioactive Compound Design

The quinoxaline scaffold, a bicyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring, is recognized as a "privileged" structure in medicinal chemistry. nih.gov This designation stems from its recurring presence in compounds exhibiting a wide array of pharmacological activities. Quinoxaline derivatives have been extensively investigated and have shown potent effects as anticancer, antimicrobial (including antibacterial, antifungal, and antitubercular), antiviral, anti-inflammatory, and antidiabetic agents. nih.govnih.govdoaj.orgmdpi.com

The versatility of the quinoxaline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. rsc.org This has led to the development of several marketed drugs, such as Glecaprevir (an antiviral agent) and Erdafitinib (an anticancer agent), which feature the quinoxaline core, underscoring its therapeutic relevance. nih.gov Natural products like echinomycin, known for their antibacterial and anticancer properties, also contain the quinoxaline moiety, further highlighting its biological significance. sapub.orgijpsjournal.com

The broad spectrum of bioactivity associated with this scaffold continues to drive research into novel synthetic routes and the exploration of new therapeutic applications. researchgate.netbenthamdirect.comingentaconnect.com

Table 1: Examples of Bioactive Quinoxaline Derivatives

| Derivative Class | Reported Biological Activity | Reference(s) |

|---|---|---|

| Quinoxaline 1,4-di-N-oxides | Antimicrobial, Anticancer, Antiprotozoal | sapub.orgijpsjournal.comresearchgate.net |

| Pyrrolo[1,2-a]quinoxalines | Anticancer, Antiviral | nih.gov |

| 2-Sulphonylquinoxalines | Antifungal | ijpsjournal.com |

| Triazolo[4,3-a]quinoxalines | Anticancer, Antimicrobial | rsc.org |

Role of Alpha-Amino Ketone Moieties as Synthetic Intermediates

Alpha-amino ketones are a crucial class of organic compounds that serve as highly versatile synthetic intermediates. colab.wsrsc.org Their structural feature—a carbonyl group adjacent to an amino-substituted carbon—provides two reactive sites, making them valuable building blocks for constructing more complex molecules. nih.gov

In synthetic chemistry, alpha-amino ketones are frequently used for the preparation of important nitrogen-containing heterocycles and other key structures. colab.ws For instance, they can be readily reduced to form 1,2-amino alcohols, a common structural motif in natural products and chiral ligands. Furthermore, they are precursors for the synthesis of oxazoles, imidazoles, and other heterocyclic systems through condensation reactions. nih.gov The dual reactivity of the amino and ketone groups allows for a wide range of chemical transformations, including cyclizations, additions, and rearrangements, making them indispensable tools for organic synthesis. rsc.orgnih.gov

Current Research Directions for Quinoxaline-Based Derivatives

Contemporary research on quinoxaline derivatives is advancing on multiple fronts. A significant focus is on the development of more efficient and environmentally benign synthetic methodologies. mdpi.comrsc.org This includes the use of green chemistry principles, such as employing water as a solvent or using reusable catalysts, to make the synthesis of these valuable compounds more sustainable. rsc.org

From a medicinal chemistry perspective, researchers are exploring the potential of quinoxaline derivatives against new and challenging biological targets. doaj.org There is growing interest in their application as antiviral agents, particularly against respiratory pathogens, a research area that has gained urgency in recent years. rsc.org Additionally, the development of quinoxaline-based compounds as inhibitors of specific enzymes, such as kinases and proteases, remains a highly active area in the quest for targeted cancer therapies. nih.govnih.govnih.gov Computational methods, including molecular docking, are increasingly being used to design and predict the activity of new quinoxaline derivatives, accelerating the drug discovery process. rsc.org

Contextualizing 2-Amino-1-(2-quinoxalinyl)ethanon within Heterocyclic Chemistry

This compound is a heterocyclic compound that strategically combines the established biological potential of the quinoxaline scaffold with the synthetic utility of the alpha-amino ketone moiety. Its structure, featuring a quinoxaline ring at the C1 position of an ethanone (B97240) and an amino group at the C2 position, makes it a molecule of significant interest.

Within the broader landscape of heterocyclic chemistry, this compound serves as a prime example of a modular design approach. The quinoxaline unit acts as the core pharmacophore, which can be further modified to modulate bioactivity. Simultaneously, the alpha-amino ketone side chain provides a reactive handle for subsequent chemical transformations. This could involve, for example, using the ketone for condensation reactions to form larger heterocyclic systems or modifying the amino group to attach other functional units. Therefore, this compound is not just a potential bioactive agent in its own right but also a valuable synthetic intermediate for creating a diverse library of more complex quinoxaline derivatives for further biological evaluation.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₉N₃O | Subject of the article |

| Quinoxaline | C₈H₆N₂ | Core heterocyclic scaffold nih.govmdpi.com |

| Glecaprevir | C₃₈H₄₆F₂N₈O₉S | Marketed antiviral drug nih.gov |

| Erdafitinib | C₂₅H₃₀N₆O₂S | Marketed anticancer drug nih.gov |

| Echinomycin | C₅₁H₆₄N₁₂O₁₂S₂ | Natural product with a quinoxaline moiety sapub.orgijpsjournal.com |

| 1,2-Amino alcohol | R₂CH(OH)CH(NH₂)R₂ | Product of alpha-amino ketone reduction colab.wsnih.gov |

| Oxazole | C₃H₃NO | Heterocycle synthesized from alpha-amino ketones nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

2-amino-1-quinoxalin-2-ylethanone |

InChI |

InChI=1S/C10H9N3O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2 |

InChI Key |

SXSBKGPGKGEGSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 2 Quinoxalinyl Ethanon and Its Precursors

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic approach to 2-Amino-1-(2-quinoxalinyl)ethanone reveals that the molecule can be disconnected at the C-N bond of the α-amino ketone and the C-N bonds of the quinoxaline (B1680401) ring. This analysis identifies two primary building blocks: a quinoxaline precursor and an amino group source. The quinoxaline ring itself is typically formed through the cyclization of an ortho-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent. researchgate.netresearchgate.netnih.gov

Quinoxaline Ring Formation Mechanisms

The construction of the quinoxaline scaffold is a cornerstone of this synthesis. Several reliable methods have been developed, primarily involving the reaction of 1,2-diamines with various dicarbonyl synthons.

The most prevalent and straightforward method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with an α-dicarbonyl compound. researchgate.netresearchgate.netnih.govsapub.org This reaction generally proceeds under mild conditions, often in solvents like ethanol (B145695) or acetic acid, and can be catalyzed by various acids or metal salts to improve yields and reaction times. researchgate.netresearchgate.netsid.ir The mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the stable quinoxaline ring. researchgate.net

A variety of catalysts have been employed to facilitate this condensation, including ammonium (B1175870) heptamolybdate tetrahydrate, which has been shown to be effective in an ethanol/water mixture at room temperature. sid.ir Other catalytic systems, such as nanostructured pyrophosphate Na2PdP2O7, have also been developed to promote this reaction under environmentally friendly conditions. nih.gov

Table 1: Catalysts for the Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

| Catalyst | Reaction Conditions | Yield | Reference |

| Ammonium heptamolybdate tetrahydrate | EtOH/H2O, Room Temperature | Excellent | sid.ir |

| Na2PdP2O7 | Ethanol, Room Temperature | Good to Excellent | nih.gov |

| Polymer supported sulphanilic acid | Ethanol, Reflux or Room Temperature | 84-93% | researchgate.net |

| Alumina-supported heteropolyoxometalates | Room Temperature | High | researchgate.net |

This table presents a selection of catalysts used in the synthesis of quinoxalines via the condensation of 1,2-diamines and α-dicarbonyl compounds, highlighting the trend towards milder and more efficient reaction conditions.

α-Hydroxy ketones serve as valuable precursors to the required α-dicarbonyl compounds for quinoxaline synthesis. thieme-connect.comresearchgate.net These compounds can be oxidized in situ to the corresponding dicarbonyl species, which then react with the 1,2-diamine. thieme-connect.com This tandem oxidation-condensation process offers a direct route to quinoxalines from readily available starting materials. thieme-connect.comresearchgate.net

Metal-catalyzed aerobic oxidation is a common strategy for this transformation. For instance, catalysts like Pd(OAc)2 or RuCl2(PPh3)3-TEMPO have been successfully employed for the direct conversion of α-hydroxy ketones to quinoxalines in a one-pot procedure. thieme-connect.comresearchgate.net Metal-free approaches have also been developed, utilizing oxidants like tert-butyl hydroperoxide (TBHP) to generate the aldehyde from an α-hydroxy acid in situ. nih.gov

α-Halogenated ketones are another important class of precursors for quinoxaline synthesis. mdpi.com The reaction of an α-halo ketone with a 1,2-diamine proceeds through a condensation-oxidation sequence. sapub.org The initial reaction forms a dihydroquinoxaline intermediate, which is then oxidized to the aromatic quinoxaline. sapub.org This method is particularly useful for accessing a variety of substituted quinoxalines. The halogenation of ketones at the alpha position is a well-established transformation that can be carried out under acidic or basic conditions. wikipedia.orgyoutube.comlibretexts.org

Alpha-Amino Ketone Moiety Construction

The introduction of the amino group at the α-position of the ketone is the final key step in the synthesis of 2-Amino-1-(2-quinoxalinyl)ethanone.

Direct α-amination of ketones represents an efficient and atom-economical approach to α-amino ketones. acs.orgorganic-chemistry.org This method avoids the need for pre-functionalization of the ketone substrate. chemistryviews.orgnih.gov Various methodologies have been developed for this transformation, often employing a nitrogen source and a suitable catalyst or reagent system.

For example, a transition-metal-free direct α-C-H amination of ketones has been achieved using ammonium iodide as a catalyst and sodium percarbonate as a co-oxidant. acs.org This method allows for the coupling of a wide range of ketones with various amines. Another approach involves the use of tert-butanesulfinamide as the nitrogen source in the presence of trifluoromethanesulfonic anhydride (B1165640) and 2-iodopyridine, enabling the direct transfer of a free amino group to unfunctionalized carbonyl compounds. chemistryviews.orgnih.gov

Table 2: Reagents for Direct α-Amination of Ketones

| Reagent System | Key Features | Reference |

| Ammonium iodide / Sodium percarbonate | Transition-metal-free, radical pathway | acs.org |

| tert-Butanesulfinamide / Tf2O / 2-Iodopyridine | Direct transfer of a free amino group | chemistryviews.orgnih.gov |

| Copper(II) bromide / Air | General procedure for aliphatic and cyclic ketones | rsc.org |

| N-Bromosuccinimide (NBS) | Serves as both brominating agent and nitrogen source | rsc.org |

This table summarizes various reagent systems for the direct amination of ketones, highlighting the diversity of available methods.

Classical Synthetic Approaches and Reaction Conditions

Classical methods for quinoxaline synthesis remain highly relevant and often provide the foundational scaffolds for more complex derivatives.

Thermal Condensation Reactions

The most traditional and straightforward method for constructing the quinoxaline ring system is the thermal condensation of an o-phenylenediamine with an α-dicarbonyl compound. rsc.org To synthesize 2-Amino-1-(2-quinoxalinyl)ethanone, this would require a 1,2-dicarbonyl precursor that can provide the acetyl group at the 2-position and a masked or latent amino group.

A hypothetical, yet chemically sound, α-dicarbonyl reactant would be a derivative of 3-aminopyruvaldehyde or a related 1,2,3-tricarbonyl species where the terminal amine is protected. For example, condensation of o-phenylenediamine with a protected 1-amino-2,3-butanedione derivative under thermal conditions, typically by refluxing in a solvent like ethanol or acetic acid, would lead to the formation of the quinoxaline ring. researchgate.net The regioselectivity of the condensation would need to be controlled to ensure the formation of the desired 2-substituted isomer. Following the cyclization, a deprotection step would be necessary to reveal the primary amino group on the ethanone (B97240) side chain. The formation of peptides and polymers via thermal condensation of amino acids has also been studied, highlighting the general principle of forming bonds through heat-induced dehydration. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| o-Phenylenediamine | 1-Amino-2,3-butanedione (protected) | Ethanol, Reflux | 2-Amino-1-(2-quinoxalinyl)ethanone (after deprotection) | researchgate.net |

| o-Phenylenediamine | Ethyl 2,3-dioxobutanoate | Acetic Acid, Reflux | Ethyl 2-(quinoxalin-2-yl)-2-oxoacetate | researchgate.net |

Multi-Step Synthesis from Readily Available Starting Materials

Multi-step synthesis provides a versatile and controlled approach to complex molecules from simple, commercially available precursors. vapourtec.comresearchgate.net A logical multi-step pathway to 2-Amino-1-(2-quinoxalinyl)ethanone can be designed starting from o-phenylenediamine and an appropriate α-keto acid or ester.

Synthetic Pathway Example:

Condensation: Reaction of o-phenylenediamine with ethyl 2,3-dioxobutanoate in a suitable solvent like ethanol or acetic acid yields ethyl 2-(quinoxalin-2-yl)-2-oxoacetate. researchgate.net This reaction establishes the quinoxaline core with a functionalized side chain at the 2-position.

Hydrolysis and Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which upon heating, undergoes decarboxylation to afford 2-acetylquinoxaline (B1338386).

α-Halogenation: The methyl group of 2-acetylquinoxaline can be selectively halogenated, for instance, using bromine in acetic acid, to yield 2-(2-bromoacetyl)quinoxaline.

Amination: The final introduction of the amino group can be achieved by reacting the α-bromoketone with an amine source. To avoid over-alkylation, a method like the Gabriel synthesis using potassium phthalimide (B116566) followed by hydrazinolysis, or direct reaction with ammonia (B1221849) or a protected amine equivalent, would yield the target compound, 2-Amino-1-(2-quinoxalinyl)ethanone.

This step-wise approach allows for the purification of intermediates and offers a high degree of control over the final structure. researchgate.net

Modern Catalytic Synthetic Protocols

Catalytic methods offer enhanced efficiency, milder reaction conditions, and improved selectivity compared to classical approaches.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, copper, and iron, play a crucial role in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For the synthesis of 2-Amino-1-(2-quinoxalinyl)ethanone, these catalysts can be employed in cross-coupling reactions.

A key strategy involves the use of 2-chloroquinoxaline (B48734) as a substrate. nih.gov For example, a Sonogashira coupling of 2-chloroquinoxaline with a protected propargylamine (B41283) derivative, followed by hydration of the alkyne, would furnish the desired aminoethanone side chain. Similarly, a Heck coupling could potentially be used to introduce a two-carbon unit that can be subsequently converted to the target functionality.

Another powerful approach is the carbonylative coupling reaction. A palladium-catalyzed reaction involving 2-chloroquinoxaline, carbon monoxide, and a suitable nitrogen-containing organometallic reagent could, in principle, construct the aminoethanone moiety in a single step, although this would be a complex transformation to optimize. The functionalization of quinoxalin-2(1H)-ones, which are structurally related, often relies on transition metal catalysis to modify the C3 position. researchgate.net

| Substrate | Reagent | Catalyst | Reaction Type | Product | Ref |

| 2-Chloroquinoxaline | Protected amino-stannane or -boronic acid | Pd(PPh₃)₄ | Stille/Suzuki Coupling | Protected precursor | nih.gov |

| 2-Chloroquinoxaline | Protected Propargylamine | Pd/Cu | Sonogashira Coupling | Alkyne intermediate | nih.gov |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of often toxic and expensive metals. researchgate.netorgsyn.org These small organic molecules can catalyze reactions with high efficiency and selectivity. nih.gov

In the context of synthesizing 2-Amino-1-(2-quinoxalinyl)ethanone, organocatalysts can be applied to the core condensation step. Catalysts such as ammonium bifluoride or various amino acids like proline have been shown to effectively promote the condensation of o-phenylenediamines with dicarbonyl compounds under mild, environmentally friendly conditions, often in aqueous media. rsc.orgscitechdaily.com This approach enhances the sustainability of the classical condensation reaction.

Furthermore, organocatalytic methods can be envisioned for the functionalization of the quinoxaline ring or its precursors. For example, an organocatalyst could be used to mediate the addition of a nucleophile to a 2-acetylquinoxaline precursor, potentially controlling the stereochemistry if a chiral center were to be introduced. While the target molecule itself is not chiral, the principles of organocatalysis offer mild and selective methods for key bond-forming steps in its multi-step synthesis. nih.govscitechdaily.com

| Reactants | Catalyst | Conditions | Advantage | Ref |

| o-Phenylenediamine, 1,2-dicarbonyl compound | Ammonium bifluoride (NH₄HF₂) | Aqueous ethanol | High yields, mild conditions | rsc.org |

| Aldehyde, 2-(1H-pyrrol-1-yl)aniline | Acetic Acid | 60 °C | Metal-free Pictet-Spengler | rsc.org |

Nanocatalysis in Quinoxaline Synthesis

The use of nanocatalysts in the synthesis of quinoxaline derivatives represents a significant advancement, addressing many drawbacks of traditional homogeneous and transition metal-based catalysts, such as low atom economy, difficult catalyst recovery, and harsh reaction conditions. researchgate.netrsc.org Nanocatalysts offer high surface area, controlled porosity, and excellent thermal and chemical stability, making them highly efficient for the crucial cyclocondensation reaction of o-phenylenediamine with 1,2-dicarbonyl compounds. rsc.orgrsc.org

A variety of metal and metal oxide nanoparticles have been successfully employed. For instance, magnetically recyclable MnFe2O4 nanoparticles have been used to catalyze the condensation of vicinal diamines and 1,2-diketones at room temperature, yielding good results. chim.it Similarly, nickel-based nanocatalysts, known for their utility in organic synthesis, and cobalt nanoparticles (Co-NPs) have also been applied effectively in quinoxaline synthesis. rsc.org Other notable examples include nano-TiO2, nanocrystalline CuO, and nano-MoO3, which serve as eco-friendly and reusable catalysts. researchgate.netnih.govnih.gov

Silica-based nanocatalysts are particularly noteworthy due to their unique physicochemical properties, including chemical inertness and a firm framework, which make them excellent supports for metal nanoparticles. rsc.org Furthermore, nanostructured pyrophosphates, such as Na2PdP2O7, have been developed as highly efficient bifunctional heterogeneous catalysts, enabling the synthesis of quinoxalines in green solvents like ethanol at ambient temperatures with high to excellent yields. nih.govresearchgate.net The catalyst's reusability without significant loss of activity is a key advantage of these systems. chim.itnih.gov

Table 1: Examples of Nanocatalysts in Quinoxaline Synthesis

| Nanocatalyst | Precursors | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| MnFe2O4 | o-phenylenediamines and 1,2-diketones | Room Temperature | Magnetically recyclable, reusable up to 8 times. | chim.it |

| Na2PdP2O7 | Substituted 1,2-diamines and 1,2-dicarbonyls | Ethanol, Room Temp, 30 min | High yields (good to excellent), reusable, green solvent. | nih.govresearchgate.net |

| Nickel-based | Various | Organic Synthesis | Wide range of applications, efficient. | rsc.org |

| Cobalt-based (Co-NPs) | Various | Heterogeneous Catalysis | Rich coordination chemistry, effective for synthesis. | rsc.org |

| Silica-based | Various | Various | High surface area, chemical inertness, good stability. | rsc.org |

Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles has revolutionized the synthesis of quinoxalines, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. ias.ac.innih.gov These strategies include performing reactions under solvent-free conditions, utilizing alternative energy sources like microwaves and ultrasound, and employing water as a benign reaction medium.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental and economic benefits by eliminating the need for volatile, often toxic and flammable, organic solvents. tandfonline.com These methods typically involve the physical grinding or milling of reactants, sometimes with a catalytic amount of an acid or a solid support. rsc.orgtandfonline.com

One approach involves the simple hand-grinding of 1,2-diamines and 1,2-diketones in a mortar and pestle, which can be sufficient to drive the condensation reaction to completion in high yields. researchgate.net This mechanochemical agitation can be performed without any catalyst, though the use of catalysts like p-toluenesulfonic acid can significantly accelerate the reaction, affording products in high yields within minutes at room temperature. tandfonline.com Other catalysts and supports used in solvent-free conditions include acidic alumina, silica (B1680970) boron sulfonic acid, and biodegradable cellulose (B213188) sulfuric acid, all of which are efficient, often recyclable, and easy to handle. researchgate.nettandfonline.comscispace.com A recently developed method utilizes a mini cell homogenizer to mix substrates, achieving quantitative yields in minutes in a catalyst-free and reagent-free manner with a near-zero E-factor (Environmental factor). rsc.org

Table 2: Comparison of Solvent-Free Quinoxaline Synthesis Methods

| Method | Catalyst/Support | Reaction Time | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Homogenization | None | A few minutes | Mostly quantitative | Catalyst-free, near-zero E-factor. | rsc.org |

| Hand-Grinding | p-Toluenesulfonic acid | 5 minutes | 90% | Room temperature, simple operation. | tandfonline.com |

| Grinding | Cellulose Sulfuric Acid | Not specified | Good to excellent | Biodegradable and reusable catalyst. | tandfonline.com |

| Microwave Irradiation | Acidic Alumina | 3 minutes | 80-86% | Rapid, tandem oxidation possible. | scispace.com |

| Grinding | None (Liquid-Assisted) | 10-30 minutes | 84-97% | Catalyst-free, cleaner profile, no work-up. | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours or days to mere minutes. tandfonline.come-journals.in This technique offers rapid and efficient heating, often leading to higher yields and purer products compared to conventional heating methods. e-journals.inudayton.edu

Table 3: Microwave-Assisted vs. Conventional Synthesis of Quinoxalines

| Reactants | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Diamines & Dicarbonyls | Microwave | Solvent-free | 3.5 minutes | 80-90% | e-journals.in |

| Diamines & Dicarbonyls | Conventional | Refluxing ethanol/acetic acid | 2-12 hours | 34-85% | tandfonline.com |

| Dichloroquinoxaline & Nucleophile | Microwave | Triethylamine | 5 minutes | up to 69% | udayton.edu |

| 2-aminoesters & dicarbonyls | Microwave | Sodium ethoxide, ethanol | 30 minutes | 57-85% | mdpi.com |

| 2-aminoesters & dicarbonyls | Conventional | Reflux, 48 hours | Not specified | Lower than MW | mdpi.com |

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation offers another green and efficient pathway for chemical synthesis. tandfonline.com The physical phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium—generates localized high pressures and temperatures, which can significantly accelerate reaction rates. tandfonline.com This method is noted for being convenient, controllable, and proceeding under milder conditions than many traditional techniques. tandfonline.com

The synthesis of quinoxaline derivatives via the condensation of 1,2-diamines and 1,2-diketones can be performed efficiently under ultrasound irradiation, often without the need for a catalyst. iaea.orgresearchgate.net In a typical procedure, reactants are sonicated in a solvent like ethanol at room temperature, leading to excellent yields in about an hour. researchgate.net This catalyst-free approach is highly efficient and environmentally friendly. iaea.org Ultrasound has also been employed in multicomponent reactions to synthesize more complex quinoxaline-based structures, demonstrating its versatility in constructing heterocyclic frameworks with good yields and shorter reaction times. tandfonline.com The use of organocatalysts like pyrrolidine (B122466) under ultrasonic mediation has also been shown to be highly effective. iau.ir

Table 4: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Catalyst/Solvent | Time | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| 1,2-diamines & 1,2-diketones | None / Ethanol | 60 minutes | 98% | Catalyst-free, room temperature. | researchgate.net |

| 1,2-diamines & 1,2-diketones | None / Various Solvents | 60-90 minutes | 80-99% | Catalyst-free, high efficiency. | iaea.org |

| Spirofused heterocycles | Not specified / Not specified | Shorter reaction time | Good yields | Green methodology for bisspirooxindoles. | tandfonline.com |

| Chalcone precursors | Pyrrolidine / DMF | Shorter reaction time | High efficiency | One-pot synthesis of conjugated chalcone-quinoxalines. | iau.ir |

Aqueous Medium Reactions

Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in an aqueous medium is a primary goal of green chemistry. nih.gov The synthesis of quinoxalines has been successfully adapted to aqueous conditions, often with the aid of a catalyst to overcome the low solubility of organic reactants.

For example, the condensation of o-phenylenediamines and 1,2-diketones can be carried out in water at room temperature using a recoverable catalyst system composed of p-toluenesulfonic acid (PTSA) and sodium p-toluene sulfonate (NaPTS), which acts as a Brønsted acid hydrotrope combined catalyst (BAHC). chim.it Similarly, a cellulose-based ionic liquid catalyst has been shown to be highly effective for this condensation in water, yielding products in high yields. nih.gov Catalyst-free methods have also been developed, where reactions between α-keto acids and benzene-1,2-diamines proceed efficiently in water to give quinoxalinones, with products easily purified by simple filtration. organic-chemistry.org The use of visible-light photocatalysis has also enabled the synthesis of 1,2-amino alcohols, key precursors, in water at room temperature. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of synthetic protocols for quinoxalines, systematic optimization of various reaction parameters is crucial. This involves studying the effects of catalyst type and loading, solvent, temperature, and reaction time to find the conditions that provide the highest possible yield of the desired product. researchgate.net

High-throughput screening methods using microdroplet reactions have been developed to rapidly determine the optimal synthesis conditions. nih.gov These studies have shown that reaction yields can be significantly improved and reaction times shortened to within seconds in microdroplets compared to bulk-phase reactions. nih.gov For a model reaction, a methanol-water mixture (1:1) was identified as the optimal solvent for conversion efficiency. nih.gov

In catalyst development, optimization involves screening different catalysts and their concentrations. For the synthesis of 2,3-diphenylquinoxaline (B159395) using a p-TsOH catalyst, a 10 mol% loading was found to be optimal, increasing the yield from 40% (uncatalyzed) to 90% in just 5 minutes. tandfonline.com Similarly, when using the nanostructured catalyst Na2PdP2O7, parameters such as catalyst amount and solvent volume were fine-tuned. nih.gov The yield was found to increase dramatically with an increasing volume of ethanol up to an optimum of 3 mL, after which the yield decreased due to dilution effects. nih.gov

The choice of solvent is another critical parameter. While solvent-free conditions are often preferred for green chemistry, when a solvent is necessary, its impact on yield and reaction time must be assessed. In one study, various solvents were tested for a quinoxaline synthesis, and none presented an advantage over the solvent-free condition, which was therefore selected for its cost and ecological benefits. ias.ac.in Microwave-assisted synthesis also benefits from optimization of temperature and power, which can have a significant effect on reaction yields. tandfonline.comupm.edu.my

Table 5: Optimization of Reaction Conditions for Quinoxaline Synthesis

| Reaction | Parameter Optimized | Range Studied | Optimal Condition | Result | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine + benzil | Catalyst Loading (p-TsOH) | 0-10 mol% | 10 mol% | Yield increased from 40% to 90%. | tandfonline.com |

| 1,2-diamine + 1,2-diketone | Solvent Volume (Ethanol) | 1 mL - 6 mL | 3 mL | Yield increased from 76% (1 mL) to 98% (3 mL). | nih.gov |

| Benzene-1,2-diamine + 1,2-indanedione | Solvent (Microdroplet) | Various | Methanol-Water (1:1) | Best conversion efficiency. | nih.gov |

| 2-chloroquinoxaline + thiol | Solvent System | DMF/K2CO3 vs. Acetone/NaOH | Acetone/0.1 N NaOH | Higher yield (55% vs 50%). | upm.edu.my |

| (E)-3-styrylquinoxalin-2(1H)-one + Br2 | Reactant Ratio (Br2) | 1 - 5 equivalents | 5 equivalents | Yield increased to 85%. | researchgate.net |

Chemical Reactivity and Derivatization of 2 Amino 1 2 Quinoxalinyl Ethanon

Reactions Involving the Alpha-Amino Ketone Functionality

The alpha-amino ketone moiety is a versatile functional group that participates in a variety of chemical reactions. The presence of a primary amine adjacent to a carbonyl group allows for condensation, cyclization, acylation, and alkylation reactions, leading to a wide array of derivatives.

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The primary amino group of 2-Amino-1-(2-quinoxalinyl)ethanone readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. bepls.comajrconline.org The formation of these Schiff bases is a common strategy to introduce further structural diversity.

While specific studies on 2-Amino-1-(2-quinoxalinyl)ethanone are not extensively documented, the reactivity is analogous to other aminoquinoxalines and primary amines. For instance, various substituted aromatic aldehydes have been reacted with amino-functionalized quinoxalines to produce a range of Schiff base derivatives. sapub.org A general representation of this reaction is the condensation of an amino compound with an aldehyde or ketone to form an imine. thieme-connect.de

The reaction is often catalyzed by acids and can be carried out in various solvents, including ethanol (B145695). bepls.com The resulting Schiff bases can be isolated as stable compounds and are valuable precursors for the synthesis of other heterocyclic systems or as ligands for metal complexes.

Table 1: Representative Condensation Reactions for Schiff Base Formation (Analogous Systems)

| Amine Reactant | Aldehyde/Ketone Reactant | Product Type | Reference |

| 3-[(2-aminoethyl) amino] quinoxalin-2(1H)-one | Substituted aromatic aldehydes | Schiff's bases of quinoxalin-2(1H)-one | bepls.com |

| Quinolin-7-amine | Various aromatic aldehydes | Schiff's bases of quinoline | bepls.com |

| 2-aminobenzoic acid | 2-thiophene carboxaldehyde | Schiff base with thiophene (B33073) moiety | ajrconline.org |

Cyclization Reactions to Form Fused Heterocycles

The bifunctional nature of the alpha-amino ketone side chain in 2-Amino-1-(2-quinoxalinyl)ethanone makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, new rings can be constructed, leading to complex polycyclic structures.

A significant application of this reactivity is the synthesis of imidazo[1,2-a]quinoxalines. These compounds can be formed through the reaction of a 2-aminoquinoxaline derivative with an alpha-haloketone, followed by cyclization. nih.gov In the case of 2-Amino-1-(2-quinoxalinyl)ethanone, the amino group can react with a suitable reagent to initiate a cyclization cascade. For example, reaction with a cyanogen (B1215507) bromide could potentially lead to the formation of an amino-imidazo[1,2-a]quinoxaline derivative.

Acylation and Alkylation of the Amino Group

The primary amino group of 2-Amino-1-(2-quinoxalinyl)ethanone can be readily acylated or alkylated to introduce a variety of substituents. These reactions follow standard procedures for the modification of primary amines.

Acylation: Acylation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. researchgate.net This reaction results in the formation of an amide derivative. The choice of acylating agent allows for the introduction of a wide range of functional groups, which can modulate the chemical and physical properties of the molecule.

Alkylation: Alkylation of the amino group can be accomplished by reaction with alkyl halides. libretexts.orgyoutube.comsavemyexams.com This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. docbrown.infostudymind.co.uk It is important to note that the reaction of primary amines with alkyl halides can often lead to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium (B1175870) salts. libretexts.orgyoutube.comsavemyexams.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation.

Reactivity of the Quinoxaline (B1680401) Core

The quinoxaline ring system is an electron-deficient aromatic heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, particularly at positions activated by electron-withdrawing groups or containing a suitable leaving group. In 2-Amino-1-(2-quinoxalinyl)ethanone, the positions on the benzene (B151609) ring of the quinoxaline moiety can undergo nucleophilic substitution if activated by appropriate substituents.

More commonly, nucleophilic substitution occurs on quinoxaline derivatives where a leaving group, such as a halogen, is present on the pyrazine (B50134) ring. For example, 2-chloroquinoxalines readily undergo nucleophilic substitution with various nucleophiles. While our target compound does not possess such a leaving group, this reactivity is a key strategy for the functionalization of the quinoxaline core in related synthetic pathways.

Oxidation and Reduction Pathways

The oxidation and reduction of 2-Amino-1-(2-quinoxalinyl)ethanone can target either the quinoxaline nucleus or the α-aminoketone side chain, leading to a variety of products.

Reduction:

The quinoxaline ring system is susceptible to reduction. Catalytic hydrogenation, for instance, can reduce the pyrazine ring of the quinoxaline system. The reduction of 2-acetyl-3-methylquinoxaline with sodium in THF at room temperature has been shown to yield the corresponding 1,4-dihydroquinoxaline. sapub.org While specific studies on 2-Amino-1-(2-quinoxalinyl)ethanone are limited, it is plausible that similar conditions could selectively reduce the quinoxaline ring.

The ketone functionality of the side chain can also be a target for reduction. The biocatalytic asymmetric reduction of prochiral ketones is a significant transformation in organic chemistry, yielding chiral alcohols that are valuable precursors for many drugs. For example, the bioreduction of 1-(benzo[d] researchgate.nettandfonline.comdioxol-5-yl)ethanone to enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl)ethanol has been successfully achieved using whole-cell biocatalysts like Lactobacillus fermentum P1. nih.govitu.edu.tr This methodology could potentially be applied to 2-Amino-1-(2-quinoxalinyl)ethanone to produce the corresponding chiral amino alcohol.

Oxidation:

The oxidation of quinoxaline derivatives can lead to various products, including quinoxaline-N-oxides, which are of interest due to their biological activities. The specific oxidation pathways for 2-Amino-1-(2-quinoxalinyl)ethanone are not extensively documented in the literature. However, general methods for the oxidation of similar heterocyclic systems suggest that reagents like hydrogen peroxide or peroxy acids could potentially oxidize the nitrogen atoms of the quinoxaline ring.

Synthesis of Advanced Derivatives and Analogs

The versatile reactivity of 2-Amino-1-(2-quinoxalinyl)ethanone makes it a key starting material for the synthesis of a wide array of advanced derivatives and analogs, including polyheterocyclic systems, chiral molecules, and macrocycles.

The presence of both an amino and a keto group in 2-Amino-1-(2-quinoxalinyl)ethanone makes it an ideal precursor for the construction of fused heterocyclic systems. One important class of such systems is the imidazo[1,2-a]quinoxalines. The synthesis of these compounds often involves the condensation of a 2-aminoquinoxaline derivative with an α-haloketone. While direct synthesis from 2-Amino-1-(2-quinoxalinyl)ethanone is not explicitly detailed, related synthetic strategies suggest its potential as a building block. For instance, new imidazo[1,2-a]quinoxaline (B3349733) analogues have been synthesized through a bimolecular condensation of 2-imidazole carboxylic acid, followed by coupling with ortho-fluoroaniline. nih.gov

Another approach involves the reaction of o-phenylenediamines with dicarbonyl compounds, which is a common method for synthesizing quinoxalines themselves. nih.gov By analogy, the amino group of 2-Amino-1-(2-quinoxalinyl)ethanone could react with suitable dicarbonyl compounds or their equivalents to form additional heterocyclic rings fused to the quinoxaline system.

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| 2-Imidazole carboxylic acid, ortho-fluoroaniline | Bimolecular condensation, Suzuki cross-coupling (microwave) | Imidazo[1,2-a]quinoxaline analogues | nih.gov |

| 1,2-Phenylenediamines, 1,2-dicarbonyl compounds | Various catalysts | Quinoxaline derivatives | nih.gov |

The synthesis of chiral derivatives of 2-Amino-1-(2-quinoxalinyl)ethanone is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.

One key strategy is the asymmetric reduction of the ketone functionality to produce chiral amino alcohols, as mentioned previously. nih.govitu.edu.tr Another important approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For example, oxazolidinones and camphorsultam are well-known chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org In principle, the amino group of 2-Amino-1-(2-quinoxalinyl)ethanone could be derivatized with a chiral auxiliary, which would then direct the stereoselective transformation of the ketone or other parts of the molecule.

Furthermore, asymmetric synthesis has been employed to prepare chiral quinoxaline-2,3-diones. nih.gov In one study, the R- and S-enantiomers of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione were prepared via asymmetric synthesis, demonstrating the feasibility of introducing chirality into the quinoxaline scaffold. nih.gov

| Precursor | Method | Chiral Product | Reference |

| 1-(Benzo[d] researchgate.nettandfonline.comdioxol-5-yl)ethanone | Biocatalytic asymmetric reduction with Lactobacillus fermentum P1 | (S)-1-(1,3-Benzodioxal-5-yl)ethanol | nih.govitu.edu.tr |

| 6,7-Disubstituted quinoxaline-2,3-dione | Asymmetric synthesis | R- and S-enantiomers of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione | nih.gov |

Quinoxalin-2(1H)-ones are an important class of heterocyclic compounds with a broad range of biological activities. organic-chemistry.orgresearchgate.net Several synthetic routes to quinoxalinones have been developed. A common method involves the condensation of o-phenylenediamines with α-keto acids or their esters. researchgate.net

While the direct hydrolysis of the amino group in 2-Amino-1-(2-quinoxalinyl)ethanone to a hydroxyl group, which could then cyclize to form a quinoxalinone, is not a commonly reported transformation, related reactions exist. For instance, the hydrolysis of α-amino nitriles is a key step in the Strecker synthesis of amino acids. libretexts.orgkhanacademy.org The reaction of α-amino acids with aldehydes can lead to deamination, forming a keto acid. libretexts.org It is conceivable that under specific conditions, the amino group of 2-Amino-1-(2-quinoxalinyl)ethanone could be transformed into a group that is more readily hydrolyzed to a ketone, which could then participate in the formation of a quinoxalinone ring.

More direct methods for the synthesis of quinoxalinones often start from different precursors. For example, quinoxalin-2-ones can be synthesized from 2-haloanilines and amino acids in the presence of a copper catalyst. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Reference |

| o-Phenylenediamines, α-keto acids/esters | Condensation | Quinoxalin-2(1H)-ones | researchgate.net |

| 2-Haloanilines, amino acids | Copper catalyst | Quinoxalin-2-ones | researchgate.net |

Macrocyclic compounds, which are cyclic molecules containing 12 or more atoms, are of great interest in supramolecular chemistry and drug discovery. nih.govyoutube.com The quinoxaline moiety has been successfully incorporated into a variety of macrocyclic structures. researchgate.netresearchgate.net These macrocycles are often synthesized from quinoxaline derivatives that have been functionalized with reactive groups suitable for cyclization reactions.

For example, macrocycles containing the quinoxaline unit have been prepared from podands (acyclic molecules with binding sites) bearing quinoxaline fragments. researchgate.net The development of macrocyclic Pim-1/2 kinase inhibitors has been achieved through the macrocyclization of quinoxaline-dihydropyrrolopiperidinone precursors. nih.gov While there are no specific examples in the literature detailing the direct use of 2-Amino-1-(2-quinoxalinyl)ethanone in macrocycle synthesis, its bifunctional nature (amino and keto groups) suggests its potential as a building block. The amino and keto groups could be derivatized to introduce functionalities that can participate in macrocyclization reactions, such as ring-closing metathesis or amide bond formation.

Peptide macrocyclization is a well-established strategy, and methods such as photoredox-catalyzed decarboxylative macrocyclization of peptides have been developed. nih.gov It is plausible that 2-Amino-1-(2-quinoxalinyl)ethanone could be incorporated into a peptide chain, and its functional groups could be utilized in a subsequent macrocyclization step.

Spectroscopic and Structural Characterization of 2 Amino 1 2 Quinoxalinyl Ethanon and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including quinoxaline (B1680401) derivatives. nih.gov By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton and carbon signals can be achieved, confirming the molecular structure. tandfonline.comnih.gov

Proton NMR (¹H NMR) spectroscopy provides critical information about the proton environments within a molecule. For 2-Amino-1-(2-quinoxalinyl)ethanone, the spectrum is characterized by distinct signals corresponding to the quinoxaline ring, the methylene (B1212753) group, and the amine group.

The protons of the quinoxaline ring typically resonate in the downfield aromatic region (δ 7.5–8.5 ppm) due to the deshielding effect of the aromatic system and the nitrogen heteroatoms. The proton at the C3 position of the quinoxaline ring is expected to appear as a singlet and is often the most deshielded proton of the ring system. The four protons on the benzene (B151609) portion of the quinoxaline moiety (H5, H6, H7, H8) exhibit complex splitting patterns, such as multiplets or doublets of doublets, arising from spin-spin coupling with adjacent protons. chemrxiv.org

The methylene protons (—CH₂—) of the ethanone (B97240) side chain are anticipated to produce a singlet in the region of δ 4.0–5.0 ppm. The protons of the primary amine (—NH₂) typically appear as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). researchgate.net The exact chemical shift of the amine protons can vary depending on the solvent, concentration, and temperature.

Table 1: Typical ¹H NMR Chemical Shifts for Protons in 2-Amino-1-(2-quinoxalinyl)ethanone Derivatives

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Quinoxaline H-3 | 8.5 - 9.0 | Singlet (s) | Deshielded by adjacent N and C=O group. |

| Quinoxaline H-5 to H-8 | 7.5 - 8.3 | Multiplet (m) | Aromatic region, complex splitting. chemicalbook.com |

| Ethanone —CH₂— | 4.0 - 5.0 | Singlet (s) | Methylene protons adjacent to carbonyl and amine. |

| Amine —NH₂ | Variable | Broad Singlet (br s) | D₂O exchangeable. researchgate.net |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. youtube.com In 2-Amino-1-(2-quinoxalinyl)ethanone, the carbon signals are distributed over a wide chemical shift range, allowing for the unambiguous identification of each carbon atom. oregonstate.edu

The carbonyl carbon (C=O) of the ethanone group is the most deshielded carbon, typically appearing at δ > 190 ppm. libretexts.org The carbons of the quinoxaline ring resonate in the aromatic region, generally between δ 125 and 160 ppm. lookchem.comchemicalbook.com Carbons directly bonded to nitrogen atoms (C2 and C3) or adjacent to the fused ring junction (C4a and C8a) have characteristic chemical shifts that are influenced by the electronic effects of the heteroatoms. lookchem.com The methylene carbon (—CH₂—) of the side chain is found in the aliphatic region, with a typical chemical shift around 40–55 ppm. docbrown.info The analysis of these shifts confirms the connectivity of the carbon framework. ias.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for the Carbon Framework of 2-Amino-1-(2-quinoxalinyl)ethanone

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |

| Ethanone C=O | > 190 | Ketone carbonyl carbon. libretexts.org |

| Quinoxaline C-2, C-3 | 145 - 160 | Carbons in the pyrazine (B50134) ring, adjacent to nitrogen. |

| Quinoxaline C-4a, C-8a | 138 - 142 | Bridgehead carbons at the ring junction. researchgate.net |

| Quinoxaline C-5 to C-8 | 125 - 135 | Carbons in the benzene ring. lookchem.com |

| Ethanone —CH₂— | 40 - 55 | Methylene carbon adjacent to carbonyl and amine. |

Two-dimensional (2D) NMR experiments are powerful tools for confirming the complex structures of quinoxaline derivatives by revealing connectivity between atoms. tandfonline.comnih.goviajps.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In 2-Amino-1-(2-quinoxalinyl)ethanone, COSY spectra would display cross-peaks between adjacent protons on the benzene ring (e.g., H5 with H6, H6 with H7, and H7 with H8), confirming their sequential arrangement. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu It is highly effective for assigning the signals of the methylene (—CH₂—) group and each protonated carbon in the quinoxaline ring by linking the proton and carbon chemical shifts. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects long-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). columbia.edu HMBC is crucial for piecing together the entire molecular structure by connecting different fragments. Key correlations would include those from the methylene (—CH₂—) protons to the carbonyl carbon (C=O) and to carbons C2 and C3 of the quinoxaline ring. Additionally, correlations from the quinoxaline H3 proton to the carbonyl carbon would definitively establish the connection point of the side chain. sdsu.eduresearchgate.net

While 2-Amino-1-(2-quinoxalinyl)ethanone itself is achiral, many of its derivatives possess chiral centers, making the study of their stereochemistry essential. Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical spectral parameters in an achiral environment. nih.govresearchgate.net

To achieve chiral discrimination via NMR, it is necessary to create a diastereomeric environment. This is typically accomplished by using chiral solvating agents (CSAs) or by chemically converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA). These chiral auxiliaries interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with distinct NMR spectra, allowing for their differentiation and quantification. The development of such methods is crucial, as different enantiomers of quinoxaline-based compounds can exhibit significantly different biological activities. nih.gov The ability to resolve enantiomers is a key step in designing and developing new chiral drugs. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of 2-Amino-1-(2-quinoxalinyl)ethanone displays several characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

N-H Stretching : The primary amine (—NH₂) group gives rise to two distinct absorption bands in the 3500–3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching : Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (—CH₂—) group appears as bands just below 3000 cm⁻¹. scialert.net

C=O Stretching : A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is a prominent feature, typically found in the 1700–1680 cm⁻¹ range. nih.gov

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the quinoxaline aromatic system appear in the 1650–1500 cm⁻¹ region. nih.gov

N-H Bending : The scissoring vibration of the primary amine group is expected to be observed near 1600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 2-Amino-1-(2-quinoxalinyl)ethanone

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (—NH₂) | N-H Stretch | 3500 - 3300 | Medium |

| Aromatic C-H | C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H (—CH₂—) | C-H Stretch | < 3000 | Medium |

| Ketone (C=O) | C=O Stretch | 1700 - 1680 | Strong, Sharp |

| Quinoxaline Ring | C=N, C=C Stretch | 1650 - 1500 | Medium to Strong |

| Primary Amine (—NH₂) | N-H Bend | ~1600 | Medium |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a vital tool for probing the vibrational properties of quinoxaline derivatives, offering insights that are complementary to infrared (IR) spectroscopy. acs.orgscialert.net Studies on various quinoxaline-based systems have demonstrated the power of Raman spectroscopy in identifying key structural features and understanding conjugation effects. acs.orgresearchgate.net

For instance, in the analysis of indeno quinoxaline derivatives, characteristic C-H stretching vibrations of the heteroaromatic ring are observed in the 3100-3000 cm⁻¹ region in both FT-IR and FT-Raman spectra. scialert.net Specifically, C-H stretching vibrations for the indeno quinoxaline ring have been reported at 3064 and 3037 cm⁻¹ in the FT-Raman spectrum. scialert.net The C=C stretching vibrations within the aromatic system typically appear in the range of 1674-1504 cm⁻¹, with specific bands for an indeno quinoxaline derivative observed at 1582 and 1512 cm⁻¹ in the Raman spectrum. scialert.net Furthermore, the C=N stretching frequency is characterized by a strong absorption band in the region of 1630-1600 cm⁻¹. scialert.net

In studies of quinoxalinone-based chromophores, Raman spectroscopy has been instrumental in identifying intense marker bands that are sensitive to the degree of π-conjugation within the molecule. acs.orgresearchgate.net The intensities of these bands can be correlated with the extent of electronic delocalization between different molecular moieties. acs.orgresearchgate.net For amino acids, which share the amino functional group with the title compound, Raman spectroscopy, often coupled with machine learning models, has been effectively used to simulate and analyze their vibrational spectra. nih.gov This approach has shown good agreement with experimental data for all 20 standard amino acids. nih.gov

The following table summarizes key Raman spectral data for related quinoxaline derivatives:

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-H Stretching (aromatic) | 3064, 3037 | scialert.net |

| C=C Stretching (aromatic) | 1582, 1512 | scialert.net |

| C=N Stretching | ~1604 | scialert.net |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of 2-Amino-1-(2-quinoxalinyl)ethanone and its derivatives.

High-resolution mass spectrometry (HRMS) is crucial for obtaining the precise mass of a molecule, which in turn allows for the determination of its elemental composition. This technique is routinely employed in the characterization of newly synthesized quinoxaline derivatives. acs.org For example, in the study of 2-aminoaryl quinoxaline derivatives, HRMS was performed in electrospray ionization (ESI) mode with a time-of-flight (TOF) mass analyzer to confirm the molecular formulas of the synthesized compounds. acs.org Similarly, the characterization of various other quinoxaline derivatives has relied on HRMS to verify their structures. researchgate.net

Tandem mass spectrometry (MS/MS), particularly with electrospray ionization (ESI), is a powerful method for confirming the structure of molecules by analyzing their fragmentation patterns. nih.govimist.ma In the study of novel synthetic 1-N-glycoside-quinoxalinone derivatives, ESI-MS/MS using a hybrid QqToF instrument was used to characterize and differentiate the compounds. nih.gov The breakdown pathways of the protonated molecules were rationalized through low-energy collision-induced dissociation (CID)-MS/MS analyses. nih.gov

For isomeric 2-oxo-oxazolidinyl quinoxaline derivatives, ESI-MS/MS has been used to investigate and compare their fragmentation pathways. imist.maresearchgate.net The structural similarities and differences between isomers can be discerned by observing their unique product ions upon CID. imist.ma For instance, one isomeric protonated molecule at m/z 362 was found to eliminate an oxazolidinone molecule to produce a product ion at m/z 275, while also losing a 3-styryl-quinoxalin-2-one molecule to yield a base peak at m/z 114. researchgate.net

The fragmentation of ketones, a key functional group in the title compound, typically involves cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org For amines, alpha-cleavage is a dominant fragmentation pathway, and the molecular ion peak is characteristically an odd number. libretexts.org In the case of amino alcohols, a related class of compounds, ESI-MS/MS studies have shown that the primary fragmentation involves the dissociation of functional groups from the molecular skeleton. nih.gov The analysis of amino acids by tandem MS reveals that the most abundant precursor and product ions are often (M+H)⁺ and (M-COOH)⁺, respectively. researchgate.net

A general fragmentation pattern for quinoxaline derivatives involves the initial protonation of the molecule in ESI, followed by characteristic losses of neutral molecules or radical fragments, which helps in piecing together the original structure. nih.govnih.govtandfonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state. This technique has been successfully applied to various quinoxaline derivatives to determine their precise molecular geometry, bond lengths, bond angles, and intermolecular interactions. tandfonline.comnih.govnih.gov

For example, the crystal structure of ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate revealed that the quinoxaline portion is nearly planar, while the substituent groups are rotated out of this plane. tandfonline.com The crystal packing was stabilized by C-H···O and C-H···N hydrogen bonds, as well as C-H···π interactions. tandfonline.com In another study of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one, the quinoxaline units were found to be non-planar and twisted. nih.gov The crystal structure was characterized by C—H⋯O and C—H⋯N hydrogen bonds and π-stacking interactions. nih.gov

The crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate showed a non-planar cation linked through hydrogen-bonded anion-water units. nih.gov X-ray crystallography has also been a valuable tool for identifying the amino acid sequences of unknown proteins by analyzing the electron density maps, especially at high resolution. pan.pl

The following table presents selected crystallographic data for a related quinoxaline derivative.

| Compound | Crystal System | Space Group | Reference |

| 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate | Triclinic | P-1 | nih.gov |

| ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate | Monoclinic | P2₁/c | tandfonline.com |

| 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one | Monoclinic | P2₁/c | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) and molar absorptivities provide information about the electronic structure and conjugation of the compound.

The UV-Vis spectra of quinoxaline derivatives are characterized by absorption bands corresponding to π→π* and n→π* transitions. ias.ac.in For a series of quinoxalinone derivatives, theoretical UV spectra calculated using time-dependent density functional theory (TD-DFT) showed that absorption around 415 nm corresponds to an intramolecular n→π* electronic transition. ias.ac.in The electronic absorption spectra of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives have been measured in both aprotic and mixed solvent systems, showing a slight hypsochromic (blue) shift of the low-energy absorption bands in the mixed solvent. mdpi.com

The absorption patterns of quinoxaline derivatives can be broadened and shifted by introducing conjugated linkers and different substituents. researchgate.netrsc.org For instance, aryl moieties attached to the quinoxaline system cause a bathochromic (red) shift, with the extent of the shift depending on the electron-donating strength of the substituent. researchgate.net In the case of 2'-methoxyacetophenone, a related compound, it exhibits improved UVA absorption compared to other acetophenone (B1666503) derivatives. researchgate.net

The following table summarizes UV-Vis absorption data for some quinoxaline derivatives in different solvents.

| Compound/Derivative Class | Solvent | λ_max (nm) | Reference |

| Quinoxalinone derivatives | Ethanol (B145695) | ~415 | ias.ac.in |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines | DMSO | Varies with substitution | mdpi.com |

| Quinoxaline derivatives with aryl moieties | Chloroform | Varies with substituent | researchgate.net |

| 2'-Methoxyacetophenone | D₂O | Strong UVA absorption | researchgate.net |

Computational and Theoretical Studies of 2 Amino 1 2 Quinoxalinyl Ethanon

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. For quinoxaline-based compounds, DFT calculations offer a detailed understanding of molecular geometry, electronic distribution, and reactivity, which are fundamental to their chemical and biological activities. These calculations are performed to determine optimized geometry, analyze frontier molecular orbitals, and map the electrostatic potential. nih.govresearchgate.net

The first step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set, researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the 2-Amino-1-(2-quinoxalinyl)ethanone molecule. This process is crucial as the specific conformation of the amino-ethanone sidechain relative to the quinoxaline (B1680401) ring system dictates its steric and electronic properties, which in turn influence its interaction with biological targets.

Bond Lengths: The calculated distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles that define the molecule's 3D shape and identify its most stable conformer.

The table below illustrates typical data obtained from a geometry optimization calculation for a molecule in the quinoxaline class.

| Parameter | Atom Connection | Typical Calculated Value |

| Bond Length | C=N (quinoxaline ring) | ~ 1.34 Å |

| Bond Length | C=O (ethanone group) | ~ 1.23 Å |

| Bond Angle | C-C-N (ring junction) | ~ 120° |

| Dihedral Angle | C(ring)-C(carbonyl)-C-N | Varies with conformation |

Note: The data in this table is representative of the quinoxaline class of compounds and is for illustrative purposes.

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For quinoxaline derivatives, this analysis helps predict their potential as electron donors or acceptors in chemical reactions and biological interactions. researchgate.net

Global reactivity descriptors can be derived from HOMO and LUMO energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |

Note: The data in this table is representative of quinoxaline derivatives and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool for visualizing the charge distribution across a molecule. The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. Different colors represent varying potential values:

Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. In 2-Amino-1-(2-quinoxalinyl)ethanone, these would likely be centered around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the carbonyl group.

Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amine protons.

Green: Regions of neutral or near-zero potential.

The MEP map is crucial for predicting how the molecule will interact with other molecules, including biological receptors, by highlighting regions of electrostatic attraction and repulsion.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. This method examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. Key insights from NBO analysis include:

Hybridization: Determines the hybrid orbitals used in bonding.

Charge Distribution: Calculates the natural atomic charges on each atom, offering a more refined view than MEP.

DFT calculations are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm their structure.

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule's chemical bonds. The predicted IR spectrum shows characteristic peaks for functional groups like the N-H stretch of the amine, the C=O stretch of the ketone, and the C=N and C=C vibrations within the quinoxaline ring. Comparing the calculated spectrum with the experimental one helps validate the synthesized structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can also be calculated. These predictions are valuable for assigning the signals in experimental NMR spectra, confirming the connectivity and chemical environment of each atom in the molecule. nih.gov

| Functional Group | Characteristic Vibration | Typical Calculated Wavenumber (cm-1) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1680 - 1710 |

| Quinoxaline (C=N) | Stretching | 1610 - 1640 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

Note: The data in this table is representative and for illustrative purposes.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 2-Amino-1-(2-quinoxalinyl)ethanone, docking studies would be employed to investigate its binding affinity and mode of interaction with various biological targets. Quinoxaline derivatives are known to target enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2). nih.govekb.egrsc.org

The docking process involves:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank).

Preparation of the Ligand: Generating the optimized 3D structure of 2-Amino-1-(2-quinoxalinyl)ethanone, typically from DFT calculations.

Docking Simulation: Using software to place the ligand into the active site of the receptor in multiple conformations and calculating the binding energy for each pose.

The results of a docking study provide critical information, including the binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the receptor's active site. rsc.org

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |

| VEGFR-2 | -7.0 to -9.0 | Cys919, Asp1046 | Hydrogen Bonding |

| EGFR | -6.5 to -8.5 | Met769, Asp831 | Hydrogen Bonding, Hydrophobic |

| COX-2 | -8.0 to -10.0 | Arg120, Tyr385 | Hydrogen Bonding, Pi-Alkyl |

Note: This table presents hypothetical yet representative data for a quinoxaline-type inhibitor to illustrate the output of a molecular docking study.

Ligand-Target Interactions in Biological Systems

Computational modeling, particularly molecular docking, has been instrumental in predicting and analyzing the binding of 2-amino-1-(2-quinoxalinyl)ethanone and its derivatives to various biological targets. These studies reveal that the quinoxaline scaffold serves as a potent pharmacophore, capable of engaging in multiple types of interactions within protein active sites.

Pharmacophore modeling of quinoxaline derivatives identifies essential structural features for target-specific binding, including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions that define the necessary spatial arrangement for biological activity smolecule.com. The nitrogen atoms within the quinoxaline ring are frequently identified as critical hydrogen bond acceptors, facilitating interactions with donor groups in the binding sites of target proteins smolecule.com.

Molecular docking studies have elucidated specific binding modes for quinoxaline derivatives across different targets. For instance, in the context of vascular endothelial growth factor receptor-2 (VEGFR-2), docking studies show that these compounds establish favorable binding patterns rsc.org. Similarly, when docked into the active site of enzymes like cyclooxygenase-2 (COX-2), quinoxaline-related structures have been shown to form key hydrogen bonds and pi-pi stacking interactions with critical residues such as Tyr355 and Arg120 nih.gov. The amino group and the ethanone (B97240) sidechain are also crucial, often participating in hydrogen bonding networks that stabilize the ligand-protein complex smolecule.com. For example, the amino group can form hydrogen bonds with backbone carbonyl oxygen atoms in the hinge regions of kinase active sites smolecule.com.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| VEGFR-2 | Not Specified | Hydrogen Bonding, Hydrophobic Interactions | smolecule.comrsc.org |

| COX-2 | Tyr355, Arg120 | Hydrogen Bonding, Pi-Pi Stacking | nih.gov |

| EGFR | Not Specified | Not Specified | rsc.org |

| Mpro (SARS-CoV-2) | Not Specified | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| Interleukin-8 Receptor | Not Specified | Not Specified | nih.gov |

| AMPA Receptor | Glu-13, Tyr-16, Tyr-61, Pro-89, etc. | π-hydrophobic, van der Waals | researchgate.net |

Structure-Activity Relationship (SAR) Derivation for In Vitro Activities

The systematic modification of the 2-amino-1-(2-quinoxalinyl)ethanone scaffold has led to the derivation of detailed structure-activity relationships (SAR), guiding the development of more potent and selective agents. SAR studies focus on how changes to the quinoxaline core, the amino-ethanone sidechain, and various substituents impact in vitro biological activity against targets like kinases, inflammatory mediators, and cancer cell lines rsc.orgmdpi.com.

Key findings from SAR studies on quinoxaline derivatives can be summarized as follows:

Substituents on the Quinoxaline Core: The nature and position of substituents on the fused benzene (B151609) ring of the quinoxaline moiety significantly modulate activity. Electron-withdrawing groups, such as nitro groups, at the 7-position have been shown to decrease anticancer activity, whereas electron-releasing groups on aromatic rings attached to the core tend to increase activity mdpi.com. Dichloro substitution at the 6 and 7 positions can enhance selectivity smolecule.com.

Modifications at the 2-Position: The group attached at the C2 position of the quinoxaline ring is critical. Linkers such as NH-CO have been found to increase activity, while aliphatic linkers tend to decrease it mdpi.com. The presence of an N-methylpyrazole group at this position has been reported to significantly improve metabolic stability, leading to a more potent series of compounds smolecule.com.

Modifications at the 3-Position: The group at the C3 position also plays a vital role. The introduction of various heteroaryl groups at this position has been explored to optimize interactions with targets like the interleukin-8 receptor nih.gov. An N-linker at this position was found to increase activity, while an O-linker decreased it mdpi.com.

The Amino Group: The amino group is often essential for activity. SAR studies have shown that secondary amines at certain positions can increase activity, while primary and tertiary amines may decrease it mdpi.com.

The following table provides a summary of SAR findings for various quinoxaline derivatives based on their in vitro activities.

| Modification Site | Substituent/Modification | Effect on In Vitro Activity | Reference |

| Quinoxaline Position 2 | NH-CO linker | Increased activity | mdpi.com |

| Quinoxaline Position 2 | o,o-dimethoxyphenyl group | Increased activity | mdpi.com |

| Quinoxaline Position 3 | N-linker | Increased activity | mdpi.com |

| Quinoxaline Position 3 | O-linker | Decreased activity | mdpi.com |

| Quinoxaline Position 7 | Electron-withdrawing group (e.g., NO2) | Decreased activity | mdpi.com |

| General | Electron-releasing groups on attached aryl rings | Increased activity | mdpi.com |

| General | N-Methylpyrazole moiety | Significant improvement, enhanced metabolic stability | smolecule.com |

| General | 6,7-Dichloro substitution | Enhanced selectivity | smolecule.com |

Prediction of Pharmacokinetic Parameters (ADME-related computational predictions, excluding biological testing)

In silico methods are widely employed in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, including derivatives of 2-amino-1-(2-quinoxalinyl)ethanone nih.govudhtu.edu.ua. These computational predictions help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before resource-intensive biological testing is undertaken nih.gov.